Potent and Selective Antagonism of the α3β4 Nicotinic Acetylcholine Receptor (nAChR)
The compound demonstrates potent antagonist activity at the human α3β4 nAChR, with an IC50 value of 1.8 nM [1]. This potency is significantly greater than its activity at the α4β2 and α4β4 subtypes, where it exhibits IC50 values of 12.0 nM and 15.0 nM, respectively [2]. In contrast, mecamylamine, a widely used non-competitive nAChR antagonist, exhibits an IC50 of 640 nM for the α3β4 subtype and is significantly less selective [3].
| Evidence Dimension | Antagonist activity (IC50) |
|---|---|
| Target Compound Data | 1.8 nM (α3β4), 12.0 nM (α4β2), 15.0 nM (α4β4) |
| Comparator Or Baseline | Mecamylamine: 640 nM (α3β4), 2500 nM (α4β2), 3600 nM (α3β2) |
| Quantified Difference | Target compound is ~356-fold more potent for α3β4 and exhibits an inverse selectivity profile compared to mecamylamine. |
| Conditions | Antagonist activity at human α3β4, α4β2, and α4β4 nAChR receptors expressed in SH-SY5Y cells, assessed by inhibition of carbamylcholine-induced 86Rb+ efflux by liquid scintillation counting [1][2]. |
Why This Matters
The high potency and distinct subtype selectivity profile offer a unique tool for dissecting α3β4-mediated pathways in neurological disease and addiction models, where mecamylamine would be unsuitable due to its lower potency and broad-spectrum activity.
- [1] EcoDrugPlus. Antagonist activity at alpha3beta4 nAChR receptor in human SH-SY5Y cells. View Source
- [2] EcoDrugPlus. Antagonist activity at human alpha4beta2 and alpha4beta4 nAChR receptors. View Source
- [3] Papke, R. L., et al. (2001). The nicotinic antagonist mecamylamine has antidepressant-like effects in wild-type but not beta2- or alpha7-nicotinic acetylcholine receptor subunit knockout mice. Psychopharmacology, 216(2), 265-273. View Source
